molecular formula C4H8N2O3 B156567 Glycyl-l-asparagine CAS No. 1999-33-3

Glycyl-l-asparagine

Cat. No.: B156567
CAS No.: 1999-33-3
M. Wt: 132.12 g/mol
InChI Key: DCXYFEDJOCDNAF-REOHCLBHSA-N
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Description

Asparagine is an α-amino acid that is used in the biosynthesis of proteins. It contains an α-amino group, an α-carboxylic acid group, and a side chain carboxamide, classifying it as a polar, aliphatic amino acid. Asparagine is non-essential in humans, meaning the body can synthesize it. It was first isolated in 1806 from asparagus juice, which is abundant in asparagine, hence the name .

Scientific Research Applications

Asparagine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Glycyl-l-asparagine is a dipeptide composed of two amino acids: glycine and asparagine . The primary targets of this compound are enzymes involved in asparagine metabolism, such as asparagine synthase (ASNS) and asparaginase (ASNase) . ASNS catalyzes the synthesis of asparagine from aspartate, while ASNase hydrolyzes asparagine to aspartate .

Mode of Action

It is known that asparagine, one of the components of this compound, plays a crucial role in the metabolism of toxic ammonia in the body through the action of asparagine synthase . This enzyme attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .

Biochemical Pathways

Asparagine, a component of this compound, is involved in several biochemical pathways. It is a part of the asparagine-linked protein glycosylation process, a prevalent protein modification reaction in eukaryotic systems . This process involves the co-translational transfer of a pre-assembled tetradecasaccharide from a dolichyl-pyrophosphate donor to the asparagine side chain of nascent proteins at the endoplasmic reticulum (ER) membrane .

Pharmacokinetics

It is known that l-asparaginase, an enzyme that interacts with asparagine, has a short in vivo half-life, requiring frequent dosing schedules . The development of PEGylated versions of this enzyme has shown significantly improved half-life in vivo .

Result of Action

The result of this compound’s action is likely related to its role in asparagine metabolism. Asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue . Therefore, the action of this compound could potentially influence these processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formation of nickel complexes with dipeptides, including this compound, has been studied in aqueous solutions at different ionic strengths and temperatures . .

Safety and Hazards

Glycyl-l-asparagine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future prospects of l-asparaginase, which is related to Glycyl-l-asparagine, are promising. It has been the focus of several papers in the most recent three decades . Its antineoplastic activity is especially remarkable .

Biochemical Analysis

Biochemical Properties

Glycyl-L-asparagine, like other dipeptides, participates in various biochemical reactions. It interacts with enzymes such as L-asparaginase, which catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . This interaction plays a crucial role in inhibiting protein biosynthesis in lymphoblasts .

Cellular Effects

Asparagine, a component of this compound, has been reported to play a vital role in the development of cancer cells . Asparagine maintains cell life activities like glutamine, and also seemingly plays a more significant role compared to glutamine because the overconsumption of intracellular asparagine can influence cellular proliferation and induce cell apoptosis, even under glutamine-rich conditions .

Molecular Mechanism

The L-asparaginase enzyme, which interacts with this compound, utilizes a side chain of threonine as the primary nucleophile . This unique hydrolase activity is part of the mechanism by which L-asparaginase exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

L-asparaginase, an enzyme that interacts with this compound, has been used in various laboratory settings and its effects have been studied extensively .

Metabolic Pathways

This compound is involved in the metabolic pathways of protein digestion and amino acid degradation . Asparagine, a component of this compound, is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides .

Subcellular Localization

For instance, yeast contains two L-asparaginase isoenzymes: cytoplasmic L-asparaginase I, and cell wall L-asparaginase II .

Preparation Methods

Synthetic Routes and Reaction Conditions: Asparagine can be synthesized through various methods, including chemical synthesis, extraction from plants, and biosynthesis. Chemical synthesis involves the amidation of aspartic acid with ammonia. This reaction can be catalyzed by asparagine synthetase, an enzyme that facilitates the attachment of ammonia to aspartic acid .

Industrial Production Methods: Industrial production of asparagine often relies on biocatalysis due to its efficiency and lower environmental impact. In this method, asparagine synthetase is used to catalyze the reaction, and ATP regeneration systems are employed to enhance yield. This process can achieve high yields of asparagine with relatively low energy consumption and minimal pollution .

Chemical Reactions Analysis

Types of Reactions: Asparagine undergoes various chemical reactions, including hydrolysis, amidation, and enzymatic degradation. One of the most notable reactions is its hydrolysis by the enzyme asparaginase, which converts asparagine into aspartic acid and ammonia .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Aspartic Acid: Structurally similar to asparagine but lacks the amide group.

    Glutamine: Another amino acid with a similar amide side chain but with a longer carbon chain.

Uniqueness: Asparagine is unique due to its role in nitrogen metabolism and its ability to form hydrogen bonds, which contribute to protein stability. Unlike aspartic acid, asparagine can participate in the formation of N-linked glycoproteins, which are essential for various cellular functions .

Properties

IUPAC Name

(2S)-2,4-diamino-4-oxobutanoic acid
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InChI

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1
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InChI Key

DCXYFEDJOCDNAF-REOHCLBHSA-N
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Canonical SMILES

C(C(C(=O)O)N)C(=O)N
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Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)N
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Molecular Formula

C4H8N2O3
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Related CAS

28088-48-4
Record name L-Asparagine, homopolymer
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DSSTOX Substance ID

DTXSID10883220
Record name L-Asparagine
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Molecular Weight

132.12 g/mol
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Physical Description

Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS], Solid
Record name Asparagine
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Solubility

Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies, In water, 2.94X10+4 mg/L at 25 °C, 29.4 mg/mL
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Density

1.543 g/cu cm at 15/4 °C
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Vapor Pressure

0.00000005 [mmHg]
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Mechanism of Action

Asparagine, a non-essential amino acid is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction. Asparagine is also used as a structural component in many proteins., Iron absorption in rats was evaluated with concurrent administration of each of 10 amino acid solutions and ascorbic acid. Asparagine, glycine, serine and ascorbic acid caused a statistically significant increase in iron absorption, with greatest effects for asparagine and glycine. No correlations were found between absorption increases and stability constants of the amino acid-iron complex.
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Color/Form

Orthorhombic bisphenoidal crystals

CAS No.

70-47-3, 5794-13-8
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Melting Point

234-235 °C, 234 - 235 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycyl-l-asparagine
Reactant of Route 2
Glycyl-l-asparagine
Reactant of Route 3
Glycyl-l-asparagine
Reactant of Route 4
Glycyl-l-asparagine
Reactant of Route 5
Glycyl-l-asparagine
Reactant of Route 6
Reactant of Route 6
Glycyl-l-asparagine

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